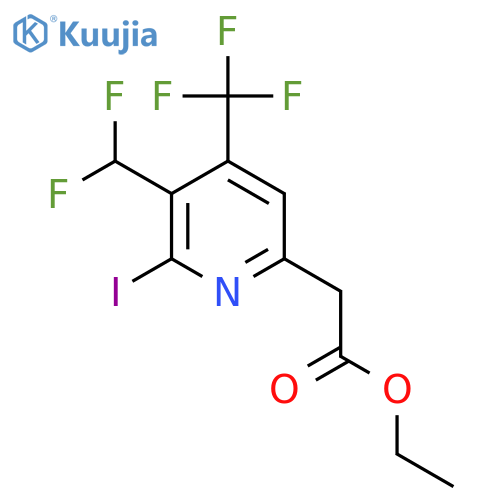

Cas no 1806955-72-5 (Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate)

Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate

-

- インチ: 1S/C11H9F5INO2/c1-2-20-7(19)4-5-3-6(11(14,15)16)8(9(12)13)10(17)18-5/h3,9H,2,4H2,1H3

- InChIKey: LKMRRSGIPZIBBH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C(C(F)(F)F)=CC(CC(=O)OCC)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 339

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 3.2

Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029019672-500mg |

Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate |

1806955-72-5 | 95% | 500mg |

$1,701.85 | 2022-03-31 | |

| Alichem | A029019672-1g |

Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate |

1806955-72-5 | 95% | 1g |

$3,068.70 | 2022-03-31 | |

| Alichem | A029019672-250mg |

Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate |

1806955-72-5 | 95% | 250mg |

$999.60 | 2022-03-31 |

Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate 関連文献

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

6. Book reviews

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetateに関する追加情報

Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate (CAS No. 1806955-72-5): A Comprehensive Overview

Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate (CAS No. 1806955-72-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, holds promise for various applications in drug development and synthetic chemistry. Its molecular structure incorporates multiple fluorinated substituents, which are known to enhance the metabolic stability and bioavailability of pharmaceutical agents.

The presence of iodo and trifluoromethyl groups in the molecule imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The difluoromethyl moiety, in particular, is widely recognized for its ability to improve the binding affinity of drug candidates to biological targets. This feature has positioned Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate as a key building block in the design of novel therapeutic agents.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can modulate the electronic properties of molecules, leading to improved pharmacological activity. The compound's structure, with its combination of difluoromethyl, trifluoromethyl, and iodo substituents, makes it an attractive candidate for further exploration in this domain.

The pharmaceutical industry has shown particular interest in this compound for its potential use in the synthesis of antiviral and anticancer agents. The trifluoromethyl group is known to increase the lipophilicity of molecules, which can enhance their ability to cross biological membranes. Additionally, the iodo substituent provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are widely employed in medicinal chemistry to construct complex molecular architectures.

Recent advancements in synthetic methodologies have enabled the efficient preparation of Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate on a scalable basis. These methods often involve multi-step sequences that highlight the compound's utility as a synthetic intermediate. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce various functional groups at specific positions within the molecule. Such transformations are crucial for generating derivatives with tailored pharmacological properties.

The compound's potential applications extend beyond pharmaceuticals into agrochemicals and materials science. The unique electronic properties conferred by its fluorinated substituents make it a candidate for use in organic electronics and liquid crystal displays (LCDs). Furthermore, its structural motifs are reminiscent of natural products that have demonstrated biological activity, suggesting that it may serve as a scaffold for discovering new bioactive compounds.

In conclusion, Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate represents a fascinating molecule with diverse applications in chemical synthesis and drug development. Its structural features, including the presence of difluoromethyl, trifluoromethyl, and iodo groups, endow it with unique chemical properties that make it an invaluable tool for medicinal chemists. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to play an increasingly significant role in the future of chemical biology.

1806955-72-5 (Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate) 関連製品

- 1648885-70-4(1-ethyl-N-methyl-1H-pyrazol-5-amine)

- 1465286-40-1(5-Isothiazolamine, 3-(2-pyridinyl)-)

- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)

- 91006-03-0(4-(butane-1-sulfonamido)benzene-1-sulfonamide)

- 1259287-72-3(methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate)

- 511279-68-8(2-({(2,4-dichlorophenyl)carbamoylmethyl}sulfanyl)pyridine-3-carboxylic acid)

- 1805043-75-7(5-Chloromethyl-4-cyano-2-fluorophenylacetic acid)

- 71315-37-2(3-hydroxy-3-(4-phenylphenyl)propanoic acid)

- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)

- 2551114-43-1(Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate)